molecular formula C12H20N2O2 B6708482 2-[2-[Ethyl-(2-methylpyridin-4-yl)amino]ethoxy]ethanol

2-[2-[Ethyl-(2-methylpyridin-4-yl)amino]ethoxy]ethanol

Cat. No.: B6708482
M. Wt: 224.30 g/mol
InChI Key: KZRGPNKIOADPOI-UHFFFAOYSA-N
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Description

2-[2-[Ethyl-(2-methylpyridin-4-yl)amino]ethoxy]ethanol is an organic compound that belongs to the class of ethanolamines It is characterized by the presence of a pyridine ring substituted with an ethyl group and a 2-methyl group, connected via an ethoxyethanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[Ethyl-(2-methylpyridin-4-yl)amino]ethoxy]ethanol can be achieved through a multi-step process:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the α-methylation step and large-scale batch reactors for subsequent steps. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-[2-[Ethyl-(2-methylpyridin-4-yl)amino]ethoxy]ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The ethoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 2-[2-[Ethyl-(2-methylpyridin-4-yl)amino]ethoxy]acetaldehyde or 2-[2-[Ethyl-(2-methylpyridin-4-yl)amino]ethoxy]acetic acid.

    Reduction: Formation of 2-[2-[Ethyl-(2-methylpiperidin-4-yl)amino]ethoxy]ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-[Ethyl-(2-methylpyridin-4-yl)amino]ethoxy]ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-[Ethyl-(2-methylpyridin-4-yl)amino]ethoxy]ethanol involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the ethanolamine moiety can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-methylpyridine: A simpler analog lacking the ethoxyethanol chain.

    2-ethyl-2-methylpyridine: Lacks the ethanolamine moiety.

    2-[2-[Methyl-(2-methylpyridin-4-yl)amino]ethoxy]ethanol: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

2-[2-[Ethyl-(2-methylpyridin-4-yl)amino]ethoxy]ethanol is unique due to the combination of its pyridine ring, ethyl group, and ethanolamine moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot.

Properties

IUPAC Name

2-[2-[ethyl-(2-methylpyridin-4-yl)amino]ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-3-14(6-8-16-9-7-15)12-4-5-13-11(2)10-12/h4-5,10,15H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZRGPNKIOADPOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCOCCO)C1=CC(=NC=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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